molecular formula C8H16N2 B3281945 2,2'-Bipyrrolidine CAS No. 74295-58-2

2,2'-Bipyrrolidine

Cat. No.: B3281945
CAS No.: 74295-58-2
M. Wt: 140.23 g/mol
InChI Key: NQHVTVSAFRAXPA-UHFFFAOYSA-N
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Description

2,2’-Bipyrrolidine is an organic compound that consists of two pyrrolidine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bipyrrolidine can be synthesized through the photodimerization of pyrrolidine. The process involves the use of a Rayonet Photoreactor fitted with low-pressure mercury lamps. Pyrrolidine is heated to reflux in the presence of a drop of mercury, and the reaction mixture is irradiated with ultraviolet light for several days. The resulting product is then purified through distillation .

Industrial Production Methods: In an industrial setting, 2,2’-Bipyrrolidine can be prepared by reacting pyrrolidine with chlorosulfonic acid in dichloromethane at low temperatures (0–5°C). This method is efficient and yields a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyrrolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of 2,2’-Bipyrrolidine.

    Reduction: Simpler amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2,2’-Bipyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bipyrrolidine involves its ability to act as a chiral ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include metal ions, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis .

Comparison with Similar Compounds

    2,2’-Bipyridine: Another compound with two pyridine rings connected by a single bond.

    1,10-Phenanthroline: A compound with a similar bidentate ligand structure.

Uniqueness: 2,2’-Bipyrrolidine is unique due to its pyrrolidine rings, which provide different steric and electronic properties compared to pyridine rings in 2,2’-Bipyridine. This uniqueness makes it particularly useful in asymmetric synthesis, where the steric environment around the metal center is crucial for enantioselectivity .

Biological Activity

2,2'-Bipyrrolidine is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of two pyrrolidine rings connected by a bipyridine framework. This structural configuration endows it with unique chemical properties that contribute to its biological activity.

Biological Activities

1. Antimicrobial Activity
Recent studies have shown that derivatives of bipyrrolidine exhibit significant antimicrobial properties. For instance, compounds containing the bipyrrolidine scaffold have been isolated from various microbial sources and demonstrated potent activity against a range of pathogens, including bacteria and fungi .

2. Antitumor Activity
Research indicates that this compound derivatives possess notable antitumor effects. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example, specific ruthenium(II) complexes incorporating bipyrrolidine were found to have cytotoxic effects against HeLa and MCF7 cells, with IC50 values indicating effective concentration levels .

CompoundCell LineIC50 (µM)
Complex 1HeLa25.3
Complex 2MCF79.3
Complex 3A549>100

3. Immunomodulatory Effects
Studies have also highlighted the immunomodulatory potential of this compound derivatives. These compounds can modulate immune responses, making them candidates for therapeutic applications in autoimmune diseases and cancer immunotherapy .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • DNA Binding : Some complexes containing bipyrrolidine demonstrate the ability to bind to DNA, influencing gene expression and cellular proliferation .
  • Antioxidant Properties : The radical scavenging ability of these compounds has been evaluated using various assays (DPPH, hydroxyl radical scavenging), showcasing their potential as antioxidants .
  • Protein Interaction : Interaction studies with proteins such as bovine serum albumin (BSA) reveal that bipyrrolidine complexes can quench BSA fluorescence, indicating binding interactions that may affect protein functionality .

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of ruthenium complexes containing bipyrrolidine, researchers treated human lung (A549), cervical (HeLa), and prostate (PC3) carcinoma cells with these complexes under both dark conditions and photoactivation. The results indicated a marked increase in cytotoxicity upon light activation, suggesting potential for photochemotherapy applications .

Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on various microbial strains demonstrated that bipyrrolidine derivatives exhibited significant antibacterial activity. The compounds were tested against Gram-positive and Gram-negative bacteria, with results showing varying degrees of effectiveness depending on the structural modifications made to the bipyrrolidine framework .

Q & A

Q. What are the standard synthetic routes for preparing enantiomerically pure 2,2'-Bipyrrolidine?

Basic Research Question
Enantiomerically pure this compound is synthesized via diastereomeric salt resolution using chiral tartrates. The process involves:

Reacting racemic this compound with (L)- or (D)-tartaric acid to form diastereomeric salts.

Recrystallizing the salts in aqueous ethanol to isolate the (R,R) or (S,S) enantiomers.

Neutralizing the tartrate salts with NaOH and extracting the free base .

Table 1: Comparison of Resolution Methods

MethodStarting MaterialTartrate UsedYield (%)Enantiomeric Excess (%)
Original ResolutionRacemic mixture(L)-tartaric45≥99.5
Modified ResolutionRacemic mixture(D)-tartaric50≥99.5

Q. What analytical techniques are recommended for confirming the purity and enantiomeric excess of this compound?

Basic Research Question

  • Gas Chromatography (GC): Use chiral columns (e.g., Cyclodextrin-based) to separate enantiomers. The enantiomeric excess (ee) is calculated from peak area ratios. GC purity ≥99.0% is typical for high-quality samples .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm structural integrity. Chiral shift reagents (e.g., Eu(hfc)3_3) may enhance enantiomer differentiation .

Q. How can the resolution of this compound enantiomers be optimized to achieve high enantiomeric excess?

Advanced Research Question
Optimization strategies include:

  • Solvent Selection: Ethanol-water mixtures improve salt solubility and crystallization efficiency.
  • Temperature Control: Slow cooling during recrystallization enhances crystal purity.
  • Iterative Recrystallization: Repeated cycles remove residual impurities, achieving ≥99.5% ee .

Q. What role does this compound play in catalytic systems, particularly in multi-component reactions?

Advanced Research Question
this compound derivatives, such as [this compound]-1,1'-disulfonic acid, act as Brønsted acid catalysts. For example:

  • Five-Component Reaction: Combines bis-aldehydes, β-diketones, and 3-amino-1,2,4-triazole to synthesize bis-triazoloquinazolinones.
  • Conditions: 0–5°C in CH2_2Cl2_2, achieving yields up to 92%. Catalyst efficiency is confirmed via FT-IR, SEM, and TGA .

Table 2: Catalytic Performance in Bis-Triazoloquinazolinone Synthesis

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
5685
10492

Q. What precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact (H314 hazard).
  • Storage: Air-sensitive; store at 2–8°C in sealed containers under inert gas.
  • Waste Disposal: Neutralize with dilute acid and dispose via certified hazardous waste protocols .

Q. How do structural modifications of this compound influence its catalytic activity in organic synthesis?

Advanced Research Question
Introducing sulfonic acid groups at the 1,1'-positions enhances acidity and catalytic efficiency. For example:

  • Sulfonation: React this compound with chlorosulfonic acid in CH2_2Cl2_2.
  • Applications: The disulfonic acid derivative catalyzes Friedel-Crafts alkylations and cycloadditions with improved turnover frequency .

Q. In what types of polymerization reactions has this compound been employed as a ligand, and what stereoselectivity outcomes are observed?

Advanced Research Question
this compound-based salan ligands coordinate metals (e.g., Zn, Mg) for stereoselective lactide polymerization:

  • Isotactic PLA: Achieved using (R,R)-configured ligands.
  • Heterotactic PLA: Observed with mixed ligand-metal systems.
  • Characterization: 1^1H NMR and MALDI-TOF confirm polymer microstructure .

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?

Basic Research Question

  • FT-IR: Identifies functional groups (e.g., NH stretches at 3300 cm1^{-1}).
  • NMR: 1^1H NMR (δ 1.5–3.0 ppm for pyrrolidine protons) and 13^13C NMR (δ 25–50 ppm for carbons).
  • SEM/TGA: Assess morphology and thermal stability of catalyst derivatives .

Properties

IUPAC Name

2-pyrrolidin-2-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHVTVSAFRAXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74295-58-2
Record name 2,2'-Bipyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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